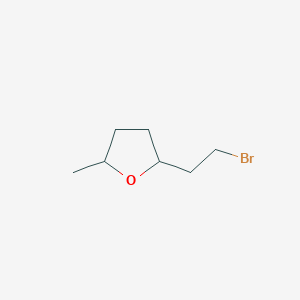
(3-Ethylsulfanyl-6-methyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-Ethylsulfanyl-6-methyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate” is a chemical entity that appears to be a derivative of triazine, which is a class of nitrogen-containing heterocycles. The structure suggests that it has a bromobenzoate group attached to a triazine ring that is substituted with an ethylsulfanyl group and a methyl group. This compound is not directly discussed in the provided papers, but its synthesis and properties can be inferred from related chemical reactions and structures found within the research.
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, as seen in the first paper, where a compound with a bromophenyl group is synthesized through an electrochemically induced transformation involving 3-methylbenzaldehyde, isoxazolone, and kojic acid . Although the exact synthesis of the compound is not detailed, similar multistep synthetic routes could be employed, starting from simple precursors and using techniques such as alkylation, acylation, and oxidation.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using a combination of elemental analysis, mass spectrometry, nuclear magnetic resonance (NMR), and infrared spectroscopy, as well as X-ray crystallography . These techniques would likely be used to determine the structure of “this compound” as well, ensuring the correct placement of functional groups and the overall molecular conformation.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, particularly due to the presence of reactive functional groups such as the ethylsulfanyl and bromobenzoate moieties. These groups could participate in nucleophilic substitution reactions or serve as sites for further functionalization. The reactivity of such compounds can be exploited in the synthesis of pharmaceuticals or other biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. Properties such as solubility, melting point, and stability can be predicted based on the known behavior of similar compounds. For instance, the presence of the bromobenzoate group could enhance the compound's aromatic character and affect its electronic properties, which might be relevant for its potential applications in biomedical fields, as suggested by docking studies in related research .
Relevant Case Studies
While the provided papers do not discuss case studies involving the exact compound , they do provide insights into the potential biomedical applications of structurally related compounds. For example, the compound synthesized in the first paper shows promise for the regulation of inflammatory diseases . This suggests that “this compound” could also be investigated for similar therapeutic uses, given its related chemical structure.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A Convenient Synthesis of [1,2,3]Triazolo[1,5-a]quinoline : This study demonstrates a synthesis method involving the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, leading to the production of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. The process includes the oxidation of sulfide sulfur with H2O2 and treatment with sodium hydride, showcasing a synthesis pathway that might be relevant for compounds with similar functional groups or structural features (Pokhodylo & Obushak, 2019).
Structural and Functional Analysis
4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone : This research focuses on the structural analysis of a 1,2,4-triazine derivative, providing insights into its molecular conformation and intermolecular interactions. The study reveals how the triazine ring interacts with other functional groups, which is crucial for understanding the chemical behavior and potential applications of similar compounds (Fun et al., 2011).
Catalyst-Free Synthesis
Catalyst- and Solvent-Free Synthesis of Triazines : The study explores a solvent-free synthesis method for 1,2,4-triazines, emphasizing the environmental and practical benefits of eliminating the need for solvents and catalysts in the synthesis process. This approach might offer a more sustainable and efficient pathway for producing triazine derivatives, including compounds structurally related to the one (Ghorbani‐Vaghei et al., 2015).
Applications in Heterocyclic Chemistry
Diverse Trifluoromethyl Heterocycles from a Single Precursor : This research highlights the synthesis of a wide range of trifluoromethyl heterocycles from a single diazoketoester precursor, using carbene X-H insertion reactions. The work is significant for demonstrating the versatility of certain precursors in generating a variety of heterocyclic compounds, potentially including triazine derivatives (Honey et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-ethylsulfanyl-6-methyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-3-22-14-17-16-9(2)12(19)18(14)8-21-13(20)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWOBPCFUFSTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1COC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)
![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)





![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)
![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)